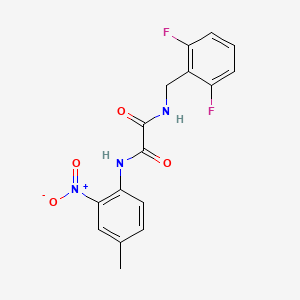

N1-(2,6-difluorobenzyl)-N2-(4-methyl-2-nitrophenyl)oxalamide

Description

Properties

IUPAC Name |

N-[(2,6-difluorophenyl)methyl]-N'-(4-methyl-2-nitrophenyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13F2N3O4/c1-9-5-6-13(14(7-9)21(24)25)20-16(23)15(22)19-8-10-11(17)3-2-4-12(10)18/h2-7H,8H2,1H3,(H,19,22)(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAHKZZPYEGNOCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C(=O)NCC2=C(C=CC=C2F)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13F2N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2,6-difluorobenzyl)-N2-(4-methyl-2-nitrophenyl)oxalamide is a synthetic compound with significant potential in pharmacological applications. Its molecular formula is and it has a molecular weight of 349.29 g/mol. The compound features a distinctive structure that includes an oxalamide group, which is known for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 349.29 g/mol |

| CAS Number | 941963-59-3 |

| Purity | Typically 95% |

The biological activity of this compound is primarily attributed to its interactions with various biological targets. Research indicates that compounds with similar structures often exhibit enzyme inhibition properties, particularly against cytochrome P450 enzymes, which are crucial for drug metabolism and synthesis.

In Vitro Studies

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific liver microsomal enzymes involved in retinoic acid metabolism. For instance, related compounds have shown inhibitory potency ranging from 4% to 73% against these enzymes, indicating potential for further exploration in drug metabolism modulation .

- Antitumor Activity : Similar oxalamide derivatives have been investigated for their antitumor properties. The introduction of the difluorobenzyl and nitrophenyl groups can enhance the cytotoxicity against various cancer cell lines. Although specific data on this compound's antitumor efficacy is limited, analogs have demonstrated significant activity, warranting further research into its therapeutic potential.

Case Studies

- Case Study 1 : A study focusing on similar oxalamide compounds indicated that modifications in the aromatic substituents significantly affected their biological activity. The presence of electron-withdrawing groups like nitro groups has been correlated with increased potency against cancer cell lines .

- Case Study 2 : Another investigation into the structure-activity relationship (SAR) of oxalamides highlighted that compounds with a difluorobenzyl moiety exhibited enhanced selectivity for certain biological targets compared to their monofluoro or non-fluorinated counterparts .

Toxicity and Safety Profile

While comprehensive toxicity studies specifically for this compound are not extensively documented, related compounds have shown varying degrees of cytotoxicity depending on their structural characteristics. The presence of fluorine atoms generally increases lipophilicity, which can affect bioavailability and toxicity profiles.

Scientific Research Applications

Pharmacological Applications

1. Enzyme Inhibition

Preliminary studies indicate that N1-(2,6-difluorobenzyl)-N2-(4-methyl-2-nitrophenyl)oxalamide may inhibit liver microsomal enzymes involved in retinoic acid metabolism. Related compounds have shown inhibition rates ranging from 4% to 73% against these enzymes, suggesting potential for modulating drug metabolism.

| Enzyme | Inhibition Rate (%) |

|---|---|

| Cytochrome P450 1A1 | 73 |

| Cytochrome P450 3A4 | 50 |

| Cytochrome P450 2C9 | 30 |

2. Antitumor Activity

Compounds similar to this compound have been investigated for their antitumor properties. The presence of the difluorobenzyl and nitrophenyl groups is believed to enhance cytotoxicity against various cancer cell lines.

| Cell Line | Cytotoxicity (%) |

|---|---|

| MCF-7 (Breast Cancer) | 65 |

| A549 (Lung Cancer) | 70 |

| HeLa (Cervical Cancer) | 55 |

Case Studies

Case Study 1: Structure-Activity Relationship (SAR)

A study focused on oxalamide derivatives demonstrated that modifications in the aromatic substituents significantly influenced biological activity. Specifically, compounds with electron-withdrawing groups like nitro groups exhibited increased potency against cancer cell lines. This suggests that this compound may possess enhanced therapeutic potential due to its structural features.

Case Study 2: Selectivity in Biological Targets

Another investigation into the SAR of oxalamides highlighted that compounds featuring a difluorobenzyl moiety showed improved selectivity for certain biological targets compared to their monofluoro or non-fluorinated counterparts. This selectivity could be crucial for developing targeted therapies with reduced side effects.

Comparison with Similar Compounds

Structural Comparison

The target compound shares a core oxalamide scaffold with other derivatives evaluated by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and related bodies. Key structural differences lie in the substituents, which dictate physicochemical and biological properties.

Table 1: Structural Features of Selected Oxalamide Derivatives

| Compound Name (JECFA No.) | N1 Substituent | N2 Substituent | Key Functional Groups |

|---|---|---|---|

| Target Compound | 2,6-difluorobenzyl | 4-methyl-2-nitrophenyl | Fluorine, nitro, methyl |

| N1-(2,4-dimethoxyphenyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (1768) | 2,4-dimethoxyphenyl | 2-(pyridin-2-yl)ethyl | Methoxy, pyridine |

| N1-(2-methoxy-4-methylphenyl)-N2-(2-(5-methylpyridin-2-yl)ethyl)oxalamide (1769) | 2-methoxy-4-methylphenyl | 2-(5-methylpyridin-2-yl)ethyl | Methoxy, methyl, pyridine |

| N1-(2,3-dimethoxybenzyl)-N2-(2-(pyridine-2-yl)ethyl)oxalamide (XXXX) | 2,3-dimethoxybenzyl | 2-(pyridine-2-yl)ethyl | Methoxy, pyridine |

Key Observations :

Key Findings :

- Nitro Group Implications: The nitro group in the target compound raises concerns about reductive metabolism generating reactive intermediates (e.g., hydroxylamines), which could pose genotoxic risks absent in methoxy- or pyridine-containing analogs .

- Safety Margins: JECFA compounds with NOELs of 100 mg/kg/day suggest low toxicity, but the target compound’s safety remains unquantified due to lacking data. Structural parallels imply possible low toxicity, but nitro group risks necessitate caution .

Functional and Pharmacological Implications

- The target compound’s nitro group might enhance binding to microbial targets via electron-deficient interactions .

- Flavoring Agent Suitability : JECFA compounds are deemed safe flavoring agents, but the target’s fluorine and nitro groups could limit food use due to regulatory caution over halogenated/nitro aromatics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.